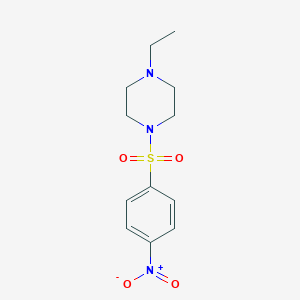

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQYAXMCDYSBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of this compound. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. The document goes beyond a simple recitation of steps to include the scientific rationale behind the procedural choices, critical safety information, and methods for product characterization, ensuring a reproducible and safe experimental outcome.

Introduction and Reaction Principle

This compound is a sulfonamide derivative of piperazine. Compounds within this class are of significant interest in medicinal chemistry and serve as versatile building blocks for more complex molecular architectures. The synthesis detailed herein is a classic example of nucleophilic substitution at a sulfonyl group, a fundamental reaction in organic chemistry.

The core of this synthesis is the reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride (also known as nosyl chloride). The secondary amine nitrogen of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Reaction Scheme: C₆H₁₄N₂ (1-Ethylpiperazine) + C₆H₄ClNO₄S (4-Nitrobenzenesulfonyl chloride) → C₁₂H₁₇N₃O₄S (this compound) + HCl

The 4-nitrophenylsulfonyl (nosyl) group is a well-established protecting group for amines in multi-step synthesis due to its stability in various conditions and the distinct reactivity it imparts to the protected amine.[1]

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for the success of the synthesis. The following table summarizes the required materials.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier Example |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.14 g (10 mmol) | ≥98% | Sigma-Aldrich |

| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 2.22 g (10 mmol) | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.52 mL (11 mmol) | ≥99% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | 1 M Aqueous | - |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | Saturated Aqueous | - |

| Brine (NaCl solution) | NaCl | 58.44 | ~20 mL | Saturated Aqueous | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Granular | - |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reaction setup to the isolation of the pure product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

A. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10 mmol) and anhydrous dichloromethane (30 mL).

-

Add triethylamine (1.52 mL, 11 mmol) to the solution. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[2] This is crucial as the formation of ethylpiperazinium hydrochloride salt would render the amine non-nucleophilic.

-

Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred piperazine solution dropwise over 15-20 minutes using a dropping funnel. The slow addition is necessary to control the exothermicity of the reaction.

B. Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1-2 hours. The formation of triethylammonium chloride, a white precipitate, is typically observed.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot (1-ethylpiperazine) indicates the reaction is complete.

C. Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (20 mL) to remove any unreacted triethylamine and excess 1-ethylpiperazine.

-

Wash with a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acidic species.

-

Wash with brine (20 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

D. Product Characterization The identity and purity of the synthesized this compound (MW: 299.35 g/mol [3][4]) should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two multiplets), and the aromatic protons of the nitrophenyl group (two doublets in the aromatic region).

-

¹³C NMR: Signals corresponding to all 12 unique carbon atoms should be present.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 300.

-

Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹ and for the nitro group (N-O stretches) around 1530 and 1350 cm⁻¹.

Critical Safety Assessment

This synthesis involves hazardous materials and requires strict adherence to safety protocols.[5] The entire procedure should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

4-Nitrobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and will react with water to release corrosive HCl gas.[7] Avoid inhalation of dust and ensure it is handled in a dry environment.[8]

-

1-Ethylpiperazine: This is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It is also harmful if inhaled or swallowed.[10] Keep away from ignition sources.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine (TEA): A corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

Required PPE:

-

Chemical splash goggles or a face shield.[5]

-

Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5]

-

A flame-resistant laboratory coat.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][10]

References

-

National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. Designed for professionals in chemical research and drug development, this document synthesizes known data with expert insights to serve as a practical reference.

Introduction and Structural Elucidation

This compound is a sulfonamide derivative incorporating a piperazine moiety. The presence of the electron-withdrawing 4-nitrophenylsulfonyl group significantly influences the electronic and chemical properties of the piperazine ring. This structural motif is of interest in medicinal chemistry due to the established bioactivity of both sulfonamides and piperazines. The ethyl group at the N-1 position of the piperazine ring adds a lipophilic character to the molecule.

A fundamental understanding of the compound's structure is crucial for predicting its reactivity and interactions.

Caption: Proposed Synthesis Workflow

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 1-ethylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. It can also be reduced to an amino group, which opens up a wide range of further chemical transformations. This amino derivative could be a valuable intermediate in the synthesis of more complex molecules.

-

Sulfonamide Group: The sulfonamide linkage is generally stable. The nitrogen atom of the sulfonamide is typically not very basic due to the electron-withdrawing effect of the sulfonyl group.

-

Piperazine Ring: The piperazine ring can adopt a chair conformation. The nitrogen atom at the 1-position bearing the ethyl group is a tertiary amine and can participate in reactions typical of such amines.

Potential Applications in Drug Discovery

The 4-nitrophenylsulfonylpiperazine scaffold is a known pharmacophore. For instance, related compounds have been investigated for their potential as antibacterial agents. While no specific biological activity has been reported for this compound, its structural similarity to other bioactive molecules suggests it could be a candidate for screening in various therapeutic areas. The nitrophenyl moiety is a common feature in compounds with antimicrobial and anticancer activities.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with potential for further investigation in the fields of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential applications. Further experimental studies are warranted to fully characterize this molecule and explore its biological activity.

References

-

ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. [Link]

-

Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

-

CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

An In-depth Technical Guide to the Solubility of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to perform such an analysis. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data crucial for applications ranging from medicinal chemistry to process development.

Introduction: The Significance of Solubility for a Novel Piperazine Derivative

This compound is a molecule of interest within the broader class of piperazine derivatives, which are integral to numerous areas of chemical and pharmaceutical science[1]. The structural motifs present in this compound—a piperazine core, an ethyl group, and a nitrophenylsulfonyl moiety—suggest its potential utility as a scaffold in drug discovery or as a specialized chemical intermediate. The piperazine ring is a common feature in many approved drugs due to its favorable pharmacokinetic properties[2][3].

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent environments is paramount. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, difficulties in purification, and ultimately, low bioavailability of the final drug product.

This guide will, therefore, focus on the practical aspects of determining the solubility of this compound, providing a robust experimental framework for researchers.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is the gold standard, an analysis of the molecule's structure can provide valuable insights into its expected solubility.

-

Molecular Structure: C₁₂H₁₇N₃O₄S

-

Molecular Weight: 299.35 g/mol [4]

-

Key Functional Groups:

-

Piperazine Ring: A basic heterocyclic amine that can be protonated.

-

Sulfonamide Group: A polar group capable of hydrogen bonding.

-

Nitrophenyl Group: A bulky, aromatic, and electron-withdrawing group that can contribute to π-π stacking interactions but also reduces overall polarity compared to more functionalized aromatics.

-

Ethyl Group: A small, nonpolar alkyl group.

-

Based on these features, it is predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be lower due to the presence of the polar sulfonamide and nitro groups. Solubility in protic solvents like alcohols will depend on the balance between hydrogen bonding and the disruption of the solvent's hydrogen-bonding network.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 381.9±37.0 °C | [5] |

| pKa | 7.76±0.10 | [5] |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached.

Materials and Equipment

-

This compound (solid, purity >95%)[4]

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Recommended Solvents for Screening

A diverse set of solvents should be selected to cover a range of polarities and functionalities:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5], Acetone

-

Nonpolar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

-

Nonpolar Solvents: Toluene, Heptane

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid should remain at the end of the experiment. A starting point could be 10-20 mg of the compound.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper half of the solution. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this type. The UV detector should be set to a wavelength where the compound exhibits strong absorbance, likely determined by the nitrophenyl group.

-

Quantification: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). From this stock, prepare a series of calibration standards. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation: Use the peak area of the experimental sample and the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution factor)

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Description |

| Heptane | Nonpolar | < 0.1 | Very Slightly Soluble |

| Toluene | Nonpolar Aromatic | 1.5 | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | 15.2 | Soluble |

| Dichloromethane | Polar Aprotic | 25.8 | Soluble |

| Acetone | Polar Aprotic | 45.1 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 38.7 | Freely Soluble |

| Isopropanol | Protic | 8.9 | Sparingly Soluble |

| Ethanol | Protic | 12.3 | Soluble |

| Methanol | Protic | 18.5 | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

Qualitative descriptions are based on USP definitions.

Conclusion and Future Directions

This guide provides a comprehensive methodology for the experimental determination of the solubility of this compound in a range of common organic solvents. By following the detailed protocol, researchers can generate the critical data needed to advance their work, whether in synthetic chemistry, process scale-up, or early-stage drug discovery. The principles and workflows described are broadly applicable to other novel chemical entities. Further studies could investigate the effect of temperature on solubility to understand the thermodynamics of the dissolution process, which is crucial for crystallization and purification development.

References

-

ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link]

-

SINTEF. Solid liquid solubility of piperazine. Available from: [Link]

-

Solubility of Things. Piperazine. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]

-

PrepChem.com. Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Available from: [Link]

-

National Center for Biotechnology Information. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Available from: [Link]

-

ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE CAS#: 115619-00-6 [m.chemicalbook.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

Abstract

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a synthetic compound with a currently unelucidated mechanism of action. Its structural motifs, featuring a piperazine ring and a nitrophenylsulfonyl group, are present in a variety of biologically active molecules, suggesting a rich potential for therapeutic applications. This technical guide synthesizes information from structurally related compounds to propose several plausible mechanisms of action for this compound and provides a comprehensive, step-by-step experimental framework for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of a Novel Scaffold

The confluence of a piperazine heterocycle and a nitrophenylsulfonyl moiety in this compound presents a compelling case for pharmacological investigation. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties and serving as a versatile scaffold for engaging a range of biological targets.[1][2] Substituted piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.[3][4][5][6][7]

Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antimicrobial agents, but also present in compounds with diverse pharmacological profiles such as anticancer and anti-inflammatory activities.[5][7] The nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[8][9]

Given the absence of direct studies on this compound, this guide will proceed by outlining three hypothetical mechanisms of action, drawing parallels from existing literature on analogous compounds. Each proposed mechanism will be accompanied by a detailed experimental plan to facilitate its investigation.

Hypothetical Mechanisms of Action and Experimental Validation

Based on the pharmacological activities of structurally related compounds, we propose three primary avenues for the mechanism of action of this compound:

-

Hypothesis 1: Broad-Spectrum Antimicrobial Agent

-

Hypothesis 2: Modulator of Central Nervous System (CNS) Receptors

-

Hypothesis 3: Cellular Protectant via Radioprotective Pathways

The following sections will delve into the rationale behind each hypothesis and provide detailed protocols for their experimental validation.

Hypothesis 1: Broad-Spectrum Antimicrobial Agent

Rationale: The sulfonamide functional group is the defining feature of sulfa drugs, a class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[5] Furthermore, various piperazine derivatives have been reported to possess antibacterial and antifungal properties.[6] The combination of these two pharmacophores in this compound suggests a strong possibility of antimicrobial activity.

Caption: Workflow for investigating the antimicrobial properties.

Protocol 2.1.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.[10][11]

-

Preparation of Microbial Inoculum: Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2.1.2: Time-Kill Kinetic Assay

This assay determines whether the compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect.[11][12]

-

Culture Preparation: Prepare a standardized bacterial culture as described in the MIC protocol.

-

Exposure: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC to flasks containing the bacterial culture. Include a growth control without the compound.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the number of colony-forming units (CFU)/mL.

-

Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.

Hypothesis 2: Modulator of Central Nervous System (CNS) Receptors

Rationale: The piperazine scaffold is a key component of many CNS-active drugs, including anxiolytics and antipsychotics.[4] Several piperazine derivatives have shown high affinity for serotonin (5-HT) receptors, which are implicated in a variety of neurological disorders.[2] Therefore, it is plausible that this compound interacts with one or more CNS receptors.

Caption: Workflow for investigating CNS receptor modulation.

Protocol 2.2.1: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This assay measures the ability of the compound to displace a known radiolabeled ligand from its receptor, thus determining its binding affinity.[13][14]

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin 5-HT2A receptor or from rat frontal cortex tissue.

-

Assay Setup: In a 96-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the contents of the wells and wash to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2.2.2: Calcium Flux Assay for 5-HT2A Receptor Activation

This functional assay determines whether the compound acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium levels.[15]

-

Cell Culture and Dye Loading: Culture a cell line expressing the 5-HT2A receptor and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothesis 3: Cellular Protectant via Radioprotective Pathways

Rationale: A structurally similar compound, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, has been shown to possess potent radioprotective properties in the murine brain.[16] Radioprotective agents can mitigate the damaging effects of ionizing radiation on healthy tissues. The mechanism often involves scavenging of free radicals, modulation of inflammatory responses, and enhancement of DNA repair pathways.

Caption: Workflow for investigating the radioprotective effects.

Protocol 2.3.1: In Vitro Radioprotection Assay

This assay evaluates the ability of the compound to protect cells from radiation-induced damage.[17]

-

Cell Culture: Plate a non-cancerous human cell line (e.g., human fibroblasts) in a multi-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined period before irradiation.

-

Irradiation: Expose the cells to a clinically relevant dose of ionizing radiation (e.g., 2-10 Gy).

-

Post-irradiation Analysis: At different time points post-irradiation, assess cell viability (e.g., using an MTT assay) and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).

-

Data Analysis: Compare the viability and apoptosis rates of compound-treated cells with those of irradiated control cells.

Protocol 2.3.2: In Vivo Radioprotection Study

This study assesses the ability of the compound to protect animals from the lethal effects of whole-body irradiation.[18][19]

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses prior to irradiation.

-

Irradiation: Expose the animals to a lethal dose of whole-body irradiation.

-

Survival Monitoring: Monitor the survival of the animals for 30 days.

-

Histopathological Analysis: At the end of the study, or at earlier time points, collect tissues (e.g., bone marrow, spleen, intestine) for histopathological analysis to assess radiation-induced damage.

-

Data Analysis: Calculate the Dose Reduction Factor (DRF) to quantify the radioprotective efficacy.

Data Presentation and Interpretation

For each experimental workflow, quantitative data should be summarized in clearly structured tables for easy comparison. For instance, MIC values, IC50/EC50 values from receptor binding and functional assays, and cell viability data from radioprotection studies should be tabulated. This will allow for a clear and concise presentation of the findings and facilitate the interpretation of the compound's activity profile.

Conclusion and Future Directions

The structural features of this compound suggest a high probability of significant biological activity. The proposed experimental framework provides a robust and logical pathway to elucidate its mechanism of action. Should any of the outlined hypotheses prove fruitful, further investigations will be warranted. These could include structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as more in-depth mechanistic studies to precisely identify the molecular targets and signaling pathways involved. The systematic approach detailed in this guide will be instrumental in unlocking the therapeutic potential of this novel chemical entity.

References

- EvitaChem. 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.

- Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Sigma-Aldrich. Ion Channel Flux Assays and Protocols.

- Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.

- ION Biosciences.

- Pharmacology Discovery Services. In Vitro Antimicrobials.

- Aurora Biomed. K+ Potassium Channels: How to study them?.

- PubMed. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach.

- Frontiers. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.

- PubMed Central.

- MDPI.

- Pure. In vitro antimicrobial susceptibility testing methods.

- Journal of Pharmaceutical Negative Results. A comprehensive review on in-vitro methods for anti-microbial activity.

- NIH National Library of Medicine.

- DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.

- ResearchGate. Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics.

- PharmacologyOnLine.

- NASA Technical Reports Server.

- bioRxiv. Identifying novel radioprotective drugs via salivary gland tissue chip screening.

- Google Patents. Screening the activity of drugs for central nervous system (CNS).

- Innoprot. 5-HT2A Serotonin Receptor Assay.

- NCBI. Serotonin 2A (5-HT2A)

- Semantic Scholar.

- PubMed. Development of a 5-hydroxytryptamine(2A)

- Wikipedia. Piperazine.

- Labome. Receptor-Ligand Binding Assays.

- International Journal of Pharmaceutical Sciences and Research. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

- PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

- PubMed. Early results of the screening program for radioprotectors.

- SciSpace. Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity.

- Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.

- ResearchGate.

- PubMed. Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Radiology Business. Study: Radioprotective drug safety study yields promising lung cancer results.

- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- MDPI. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

- LinkedIn. Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry.

- PharmaCompass.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Page loading... [guidechem.com]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 17. biorxiv.org [biorxiv.org]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. Early results of the screening program for radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bio-Pharmacological Potential of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine: A Technical Guide for Preclinical Evaluation

Introduction: The Sulfonylpiperazine Scaffold as a Privileged Pharmacophore

The piperazine nucleus, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its unique physicochemical properties allow for favorable interactions with a multitude of biological targets. When incorporated into a sulfonylpiperazine scaffold, this moiety has given rise to compounds with demonstrated efficacy as antitumor, antimicrobial, anticonvulsant, antidiabetic, and anti-inflammatory agents.[2][3] The versatility of this scaffold stems from the synthetic tractability of the piperazine ring, allowing for systematic modifications to fine-tune its pharmacological profile. This guide focuses on a specific derivative, 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, outlining a comprehensive strategy for the elucidation of its biological activity and mechanism of action. While direct studies on this particular molecule are not extensively documented, the wealth of data on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic candidate.

Synthesis and Characterization: The Foundation of Biological Inquiry

The synthesis of this compound can be achieved through established synthetic routes. A common method involves the reaction of 1-ethylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.[4]

Caption: Synthetic workflow for this compound.

Following synthesis, rigorous characterization is paramount to confirm the identity, purity, and stability of the compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Tier 1: Foundational Biological Screening - Cytotoxicity and General Bioactivity

The initial phase of biological evaluation aims to establish a foundational understanding of the compound's cellular effects. Given that many sulfonylpiperazine derivatives have shown promise as anticancer agents, a primary focus on cytotoxicity is a logical starting point.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: IC₅₀ Values (µM) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast (Luminal A) | Hypothetical Value |

| MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

| HCT116 | Colon | Hypothetical Value |

| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |

Tier 2: Elucidating the Anticancer Mechanism of Action

Should the initial screening reveal significant and selective cytotoxicity towards cancer cells, the next logical step is to investigate the underlying mechanism of action.

Apoptosis Induction Assays

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cancer cell line of interest with this compound at its IC₅₀ concentration for varying time points (e.g., 12, 24, 48 hours).

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for assessing apoptosis induction.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration.

-

Cell Fixation: Harvest and fix the cells in cold ethanol.

-

Staining: Treat the cells with RNase and stain with Propidium Iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Tier 3: Target Identification and Pathway Analysis

Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. Based on the activities of related sulfonylpiperazine compounds, several potential targets can be hypothesized. For instance, some derivatives have been shown to act as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, which is relevant in the context of diabetes.[7][8] Others have shown activity against various kinases involved in cancer progression.

Enzyme Inhibition Assays

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

-

Assay Components: Prepare a reaction mixture containing recombinant human DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Signaling Pathway Analysis

If the compound induces apoptosis, it is important to investigate the key signaling pathways involved. A plausible pathway to investigate, given the anticancer potential of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the pathway of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to systematically assess its biological activity, starting with broad screening and progressing to more detailed mechanistic studies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and will guide its further development. Positive results would warrant progression to more advanced in vitro and in vivo models to further validate its efficacy and safety profile. The sulfonylpiperazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of derivatives such as this compound is a promising endeavor in the quest for new medicines.

References

- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI.

- Kilbile, J. T., Tamboli, Y., Gadekar, S. S., Islam, I., & Sapkal, S. B. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure.

- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). PubMed.

- 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. EvitaChem.

- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.

- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2021). ResearchGate.

- Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. PrepChem.com.

- Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica.

- Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds. (2017). PubMed.

- Piperazine, 1-ethyl-4-[(4-nitrophenyl)sulfonyl]-. Echemi.

- 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. PubChem.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.

- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed.

- 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. ChemUniverse.

- Compound 1-ethyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine. MolPort.

- 385403-85-0|Piperazine, 1-ethyl-4-[(4-nitrophenyl)sulfonyl]-. BLDpharm.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- A novel rhein-piperazine-sulfonamide derivative as a potential candidate for treatment of non-small-cell lung cancer. (2025). ResearchGate.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). PubMed.

- 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Vibrant Pharma Inc..

- 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine. BLDpharm.

- Compound ethyl 4-(4-methoxy-3-nitrobenzene-1-sulfonyl)piperazine-1-carboxylate. MolPort.

- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022). NIH.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS Number: 385403-85-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, a synthetic compound with potential applications in scientific research and drug discovery. Drawing from available chemical data and analogous compound studies, this document will detail its physicochemical characteristics, outline a probable synthetic route, and discuss its potential, yet currently undocumented, biological significance.

Core Molecular Attributes

This compound is a small molecule featuring a central piperazine ring, a common scaffold in medicinal chemistry. One nitrogen of the piperazine is substituted with an ethyl group, while the other is linked to a sulfonyl group, which in turn is attached to a para-nitrophenyl moiety. This combination of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and potential biological interactions.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 385403-85-0 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₄S | [1] |

| Molecular Weight | 299.35 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point | 381.9±37.0 °C (Predicted) | [2] |

| Density | 1.163±0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.76±0.10 (Predicted) | [2] |

Synthesis and Manufacturing

Proposed Synthetic Workflow

The synthesis would likely proceed via a nucleophilic substitution reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

Introduction

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a distinct organic compound characterized by the presence of an ethyl-substituted piperazine ring linked to a 4-nitrophenyl group through a sulfonamide bridge. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in a variety of biologically active compounds. The sulfonylpiperazine core is a well-established scaffold in the design of therapeutic agents, known to interact with a range of biological targets. The incorporation of a 4-nitrophenyl group can further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, offering valuable insights for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of the nitrogen atoms is substituted with an ethyl group, while the other is bonded to the sulfur atom of a 4-nitrophenylsulfonyl group.

Key Structural Features:

-

Piperazine Ring: A flexible heterocyclic ring that can adopt various conformations, influencing the overall shape of the molecule and its binding to biological targets.

-

Sulfonamide Linkage: A stable and polar functional group that can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.

-

4-Nitrophenyl Group: An aromatic ring system substituted with a nitro group, which is a strong electron-withdrawing group. This feature can impact the molecule's electronic properties and potential for metabolic transformations.

-

Ethyl Group: A small alkyl substituent that can influence the molecule's lipophilicity and steric interactions.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N₃O₄S | [1][2] |

| Molecular Weight | 299.35 g/mol | [1][2] |

| CAS Number | 385403-85-0 | [1][2] |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported; expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DCM |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride. This reaction is a common method for the formation of sulfonamides.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on general procedures for the synthesis of aryl sulfonylpiperazines.[3][4]

Materials:

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperazine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture. The slow addition helps to control the reaction temperature, as the formation of the sulfonamide is an exothermic process.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Separate the organic layer and wash it with brine to remove any remaining aqueous components.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Structural Elucidation and Analytical Techniques

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the piperazine ring (typically complex multiplets), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Signals corresponding to the aliphatic carbons of the ethyl and piperazine moieties will appear in the upfield region, while the aromatic carbons of the nitrophenyl ring will be observed in the downfield region.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For this compound, the molecular ion peak (M+) would be expected at m/z 299.35.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Sulfonamide group (S=O stretching): Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.

-

Nitro group (N=O stretching): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C-H stretching (aliphatic and aromatic): Absorptions in the range of 2800-3100 cm⁻¹.

-

C-N stretching: Absorptions in the range of 1000-1250 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related sulfonylpiperazine derivatives can provide insights into the expected bond lengths, bond angles, and overall molecular conformation.[15]

Potential Applications and Biological Significance

The structural features of this compound suggest its potential as a scaffold in drug discovery.

-

Sulfonylpiperazine Moiety: This core structure is found in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, and receptor binding agents.[4][16]

-

Nitrophenyl Group: Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group can also serve as a handle for further chemical modifications.

Given these characteristics, this compound and its analogs are promising candidates for screening in various biological assays to explore their therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. Available at: [Link]

-

1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem. Available at: [Link]

-

4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem. Available at: [Link]

-

N-Ethylpiperazine - NIST WebBook. Available at: [Link]

-

4-Nitrobenzenesulphonyl chloride - NIST WebBook. Available at: [Link]

-

4-Nitrobenzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine - PrepChem.com. Available at: [Link]

-

1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147] - ChemUniverse. Available at: [Link]

-

1-[(4-Nitrophenyl)sulfonyl]piperazine | C10H13N3O4S | CID 2410357 - PubChem. Available at: [Link]

-

Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

X-ray crystallography structure of compound (4)[3]. - ResearchGate. Available at: [Link]

-

Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH. Available at: [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. Available at: [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents - Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. Available at: [Link]

-

Compound 1-ethyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine -... Available at: [Link]

-

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | C12H16FN3O2 - PubChem. Available at: [Link]

-

Fragment-based lead discovery using X-ray crystallography - PubMed. Available at: [Link]

-

1-(4-Nitrophenyl)piperazine - NIST WebBook. Available at: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-乙基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Ethylpiperazine [webbook.nist.gov]

- 9. 1-Ethylpiperazine | 5308-25-8 [chemicalbook.com]

- 10. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Spectral Characterization

1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a molecule of interest in medicinal chemistry and drug discovery, belonging to the sulfonamide class of compounds. The precise elucidation of its molecular structure is a critical prerequisite for understanding its biological activity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure verification and purity assessment. This guide serves as a detailed roadmap for interpreting the spectral data of this compound, providing researchers with the necessary insights to confirm its identity and purity in a laboratory setting.

Molecular Structure and Predicted Spectral Overview

The molecular structure of this compound is characterized by a central piperazine ring, substituted with an ethyl group on one nitrogen and a 4-nitrophenylsulfonyl group on the other.

Molecular Formula: C₁₂H₁₇N₃O₄S[1]

Molecular Weight: 299.35 g/mol [1]

CAS Number: 385403-85-0[1]

The following sections will delve into the predicted spectral data based on the analysis of its structural components.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of 1-(4-nitrophenyl)sulfonylpiperazine and N-ethylpiperazine, with adjustments for the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the piperazine ring, and the 4-nitrophenylsulfonyl moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Ethyl -CH₃) | ~1.1 | Triplet (t) | 3H |

| H (Ethyl -CH₂) | ~2.5 | Quartet (q) | 2H |

| H (Piperazine -CH₂) | ~2.6 | Triplet (t) | 4H |

| H (Piperazine -CH₂) | ~3.2 | Triplet (t) | 4H |

| H (Aromatic) | ~7.9 | Doublet (d) | 2H |

| H (Aromatic) | ~8.4 | Doublet (d) | 2H |

Interpretation:

-

The ethyl group protons are expected to appear in the upfield region. The methyl protons will be a triplet due to coupling with the adjacent methylene protons, which in turn will be a quartet due to coupling with the methyl protons.

-

The piperazine ring protons will likely appear as two distinct triplets, corresponding to the two sets of chemically non-equivalent methylene groups. The protons on the carbons adjacent to the ethyl-substituted nitrogen will be slightly more shielded than those adjacent to the sulfonyl-substituted nitrogen.

-

The aromatic protons of the 4-nitrophenylsulfonyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region due to the deshielding effect of the sulfonyl and nitro groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Ethyl -CH₃) | ~12 |

| C (Piperazine -CH₂) | ~46 |

| C (Piperazine -CH₂) | ~53 |

| C (Ethyl -CH₂) | ~52 |

| C (Aromatic -CH) | ~125 |

| C (Aromatic -CH) | ~129 |

| C (Aromatic -C-S) | ~145 |

| C (Aromatic -C-NO₂) | ~150 |

Interpretation:

-

The aliphatic carbons of the ethyl and piperazine groups will resonate in the upfield region of the spectrum.

-

The aromatic carbons will appear in the downfield region. The carbon attached to the nitro group is expected to be the most deshielded, followed by the carbon attached to the sulfonyl group.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structure elucidation.

Caption: Standard workflow for NMR data acquisition and processing.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl, nitro, aromatic, and aliphatic C-H groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1370 - 1335 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1155 | Strong |

| Asymmetric NO₂ Stretch | 1550 - 1510 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| C-N Stretch | 1250 - 1000 | Medium-Strong |

| Aromatic C=C Bending | 900 - 690 | Medium-Strong |

Interpretation:

-

The presence of a sulfonyl group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[5][6]

-

The nitro group will also exhibit two strong absorption bands for its asymmetric and symmetric stretching vibrations.

-

The aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

-

The C-N stretching of the piperazine ring and the aromatic C=C bending vibrations will also be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner.

| m/z | Predicted Fragment Ion | Interpretation |

| 299 | [M]⁺ | Molecular ion |

| 185 | [M - C₂H₅N]⁺ | Loss of the ethylpiperazine radical |

| 114 | [C₆H₁₄N₂]⁺ | N-ethylpiperazine fragment |

| 186 | [C₆H₄NO₂SO₂]⁺ | 4-nitrophenylsulfonyl fragment |

| 122 | [C₆H₄NO₂]⁺ | 4-nitrophenyl fragment |

| 57 | [C₄H₉]⁺ | Ethylpiperazine fragment |

Interpretation: